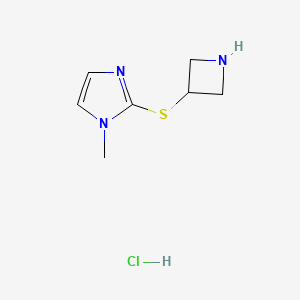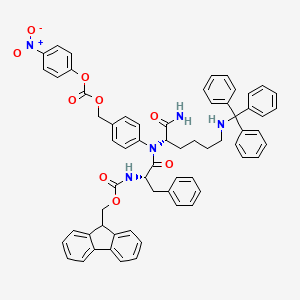
2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole hydrochloride
Vue d'ensemble
Description
2-(Azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole hydrochloride (2-ASM-IHCl) is a synthetic molecule that has been developed for a wide range of applications. It is a small molecule that can be used as a drug, as a research tool, or as a therapeutic agent. It has been used in a variety of applications, including as a research tool for studying enzyme function, as a therapeutic agent for treating cancer and other diseases, and as a drug for treating certain types of infections.
Applications De Recherche Scientifique
Medicinal Chemistry
Synthesis of Heterocyclic Compounds: This compound serves as a precursor in the synthesis of new heterocyclic amino acid derivatives, which are crucial in the development of pharmaceuticals . The azetidine ring, in particular, is a valuable pharmacophore in medicinal chemistry due to its presence in a variety of biologically active compounds.
Agriculture
Pesticide Development: The unique properties of this compound suggest potential use in the development of novel pesticides. Its structural complexity could interfere with the life cycle of pests, providing a new approach to crop protection.
Industrial Processes
Catalysis: In industrial chemistry, such compounds can be used to design catalysts that facilitate specific reactions, including polymerizations and fine chemical syntheses, due to their reactive sulfanyl and imidazole groups .
Environmental Science
Pollution Remediation: The reactivity of the sulfanyl group could be harnessed in environmental applications, such as the remediation of heavy metals from wastewater, by forming complexes with pollutants, thus allowing their removal .
Biotechnology
Enzyme Inhibition: The compound’s ability to interact with biological molecules could lead to the development of enzyme inhibitors that regulate metabolic pathways, which is crucial in biotechnological research and the treatment of diseases .
Chemistry Research
Organic Synthesis: This compound is likely to be involved in organic synthesis research, particularly in the construction of complex molecules with potential applications in materials science and nanotechnology .
Propriétés
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-1-methylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.ClH/c1-10-3-2-9-7(10)11-6-4-8-5-6;/h2-3,6,8H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIXWXMGUHDDIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447425.png)
